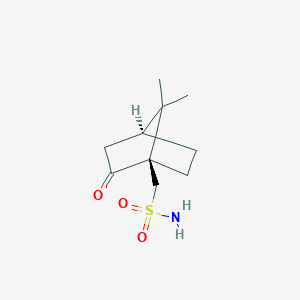
3,4,6-トリ-O-アセチル-2-アセトアミド-2-デオキシ-β-D-チオガラクトピラノシド プロピオニルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE is a complex carbohydrate derivative used primarily in proteomics research. It has a molecular formula of C17H25NO10S and a molecular weight of 435.45
科学的研究の応用
PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex carbohydrate derivatives and glycosylated compounds.
Biology: Employed in studies of carbohydrate-protein interactions and the role of glycosylation in biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component of vaccines.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings to achieve these goals .
化学反応の分析
Types of Reactions
PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .
作用機序
The mechanism of action of PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s acetyl and acetamido groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved often include glycosylation and other post-translational modifications, which are essential for various biological functions .
類似化合物との比較
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Similar in structure but differs in the configuration of the glycosidic linkage and the presence of a chloride group.
1-Chloro-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucose: Another similar compound with a different glycosidic linkage and functional groups.
Uniqueness
PROPIONYL 3,4,6-TRI-O-ACETYL-2-ACETAMIDO-2-DEOXY-BETA-D-THIOGALACTOPYRANOSIDE is unique due to its specific combination of functional groups and its beta-D-thiogalactopyranoside configuration. This uniqueness makes it particularly valuable in studies of carbohydrate-protein interactions and glycosylation processes .
特性
IUPAC Name |
3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO10S/c1-8(19)18-14-16(27-11(4)22)15(26-10(3)21)12(7-25-9(2)20)28-17(14)29-6-5-13(23)24/h12,14-17H,5-7H2,1-4H3,(H,18,19)(H,23,24)/t12-,14-,15+,16-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLORUKFYOHVXSC-CMZRPVNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1SCCC(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858336 |
Source


|
| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936026-72-1 |
Source


|
| Record name | 3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate](/img/structure/B1140136.png)









